Cas no 2734779-70-3 (2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol)

2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol
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- インチ: 1S/C9H7Cl2F3O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,7-8,15H
- InChIKey: DNAAAPJCVCOTPR-UHFFFAOYSA-N
- ほほえんだ: C1(=CC=C(C=C1)C(C(Cl)Cl)O)OC(F)(F)F
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022K6H-500mg |
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol |
2734779-70-3 | 95% | 500mg |
$794.00 | 2025-02-17 | |
Aaron | AR022K6H-250mg |
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol |
2734779-70-3 | 95% | 250mg |
$699.00 | 2025-02-17 | |
Aaron | AR022K6H-5g |
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol |
2734779-70-3 | 5g |
$767.00 | 2023-12-15 | ||
Aaron | AR022K6H-1g |
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol |
2734779-70-3 | 1g |
$256.00 | 2023-12-15 |
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol 関連文献
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2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanolに関する追加情報
Introduction to 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol (CAS No. 2734779-70-3)
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 2734779-70-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit promising properties for further exploration in medicinal chemistry. Its unique structural features, including the presence of both chloro and trifluoromethoxy substituents, make it a subject of interest for synthetic chemists and biologists alike.
The molecular structure of 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol consists of a benzene ring substituted with a trifluoromethoxy group at the para position relative to a hydroxyl-attached ethyl chain, which is further modified by two chlorine atoms at the alpha positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The trifluoromethoxy group is particularly noteworthy for its ability to enhance lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been growing interest in compounds featuring fluoro substituents due to their ability to modulate pharmacokinetic properties. The incorporation of fluorine atoms into drug candidates can lead to improved bioavailability, prolonged half-life, and enhanced binding affinity. The specific configuration of 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol makes it a valuable scaffold for developing novel therapeutic agents. Researchers have been exploring its potential in various pharmacological contexts, including anti-inflammatory, anticancer, and antimicrobial applications.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of both chloro and hydroxyl functional groups provides multiple points for chemical modification, allowing chemists to tailor the molecule for specific biological targets. For instance, the hydroxyl group can be easily converted into esters or amides, expanding the range of possible derivatives. Additionally, the chloro substituents can participate in nucleophilic substitution reactions, enabling further functionalization.
The pharmaceutical industry has been particularly keen on exploring fluorinated aromatic compounds due to their demonstrated efficacy in clinical settings. Several drugs on the market today incorporate fluorine atoms to enhance their therapeutic profile. The structural motifs found in 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol are reminiscent of several successful drugs that have made it through clinical trials. This similarity suggests that derivatives of this compound may exhibit similar pharmacological properties.
Recent studies have highlighted the potential of this compound as a precursor for more complex molecules. Researchers have been synthesizing analogs with modified substitution patterns to assess their biological activity. These studies often involve high-throughput screening techniques to rapidly evaluate the efficacy of new compounds against various disease targets. The results have been promising, with several derivatives showing encouraging preliminary data.
The synthesis of 2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol itself presents an interesting challenge due to its structural complexity. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have enabled chemists to construct complex molecules with greater precision and efficiency. These methods are particularly useful for introducing fluorinated groups into organic molecules.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling and quantum mechanical calculations have provided valuable insights into its electronic structure and reactivity. These computational tools help researchers predict how the molecule will behave in different chemical environments, guiding experimental design and optimizing synthetic routes.
In conclusion,2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol (CAS No. 2734779-70-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule and its derivatives,2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol is poised to play an important role in future therapeutics.
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